molecular formula C12H11BrO2 B14912310 [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol

[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol

Katalognummer: B14912310
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: JEMKSEOOXHOWBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a brominated methylphenyl group and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.

    Furan Ring Formation: The brominated intermediate is then subjected to a cyclization reaction to form the furan ring.

    Hydroxymethylation: Finally, the furan derivative is treated with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism by which [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [4-Bromo-2-methylphenyl]furan-2-ylmethanol: Similar structure but lacks the hydroxymethyl group.

    [5-(4-Bromo-2-methylphenyl)furan-2-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol is unique due to the presence of both the brominated methylphenyl group and the hydroxymethyl group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H11BrO2

Molekulargewicht

267.12 g/mol

IUPAC-Name

[5-(4-bromo-2-methylphenyl)furan-2-yl]methanol

InChI

InChI=1S/C12H11BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3

InChI-Schlüssel

JEMKSEOOXHOWBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.